molecular formula C12H11NO2 B1592878 Ethyl isoquinoline-7-carboxylate CAS No. 407623-83-0

Ethyl isoquinoline-7-carboxylate

Cat. No. B1592878
M. Wt: 201.22 g/mol
InChI Key: SLGGUHTWKIMKSM-UHFFFAOYSA-N
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Description

Ethyl isoquinoline-7-carboxylate is a chemical compound with the formula C12H11NO2 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of Ethyl isoquinoline-7-carboxylate and its derivatives often involves reactions with various isoquinolinium salts . For instance, anilines can react with β-ketoesters to form Schiff bases, which can then be cyclized in acidic media or by heating to form the corresponding 2- and 4-quinolones .


Molecular Structure Analysis

The molecular structure of Ethyl isoquinoline-7-carboxylate consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The molecular weight is 201.221 .


Chemical Reactions Analysis

Ethyl isoquinoline-7-carboxylate can undergo various chemical reactions, including addition reactions with organolithium, alcoholates, and borohydride reagents . The isoquinoline moiety acts as a leaving group in these reactions .


Physical And Chemical Properties Analysis

Ethyl isoquinoline-7-carboxylate is a solid at room temperature . It has a flash point of 160.5±20.4 °C and a vapor pressure of 0.0±0.7 mmHg at 25°C . The refractive index is 1.600 .

Scientific Research Applications

Spectral Properties and Biomedical Applications A study by Galunov et al. (2003) explored the spectral properties of a series of new benzo[de]pyrazolo[5,1-a]isoquinolin-7-ones, including ethyl-carboxylate derivatives. These compounds exhibited bright fluorescence in various states and were considered for use as fluorescent markers in biomedical applications due to their effective light-shifting properties (Galunov et al., 2003).

Synthetic Methodology Research by Meziane et al. (2001) described efficient 'one-pot' synthesis methods for isoquinoline-3-carboxylates, which could be extended to the synthesis of ethyl isoquinoline-7-carboxylate. This synthesis has potential applications in producing nonproteogenic amino acid derivatives (Meziane et al., 2001).

Chemical Synthesis and Ring Expansion Yavari et al. (2006) conducted a study on the reaction of isoquinoline with ethyl bromopyruvate, leading to the production of ethyl pyrrolo[2,1-a]isoquinoline-2,3-dicarboxylates. This research provided insights into novel synthetic routes and ring expansion techniques in the field of isoquinoline chemistry (Yavari et al., 2006).

Antibacterial Activity Koga et al. (1980) studied the structure-activity relationships of antibacterial quinoline-3-carboxylic acids, including ethyl derivatives. Their research contributed to the understanding of the antibacterial properties of these compounds (Koga et al., 1980).

CNS Activity Studies Hung et al. (1985) investigated the central nervous system (CNS) activity of compounds including ethyl isoxazole-4-carboxylates, which are structurally related to ethyl isoquinoline-7-carboxylate. Their findings highlighted the potential CNS activity of these compounds (Hung et al., 1985).

Ring Expansion in Quinolines and Isoquinolines Yadav et al. (2004) reported on the ring expansion of activated quinolines and isoquinolines, leading to the production of ethyl benzoazepine-carboxylates. This research provided a novel approach to synthesizing complex heterocyclic compounds (Yadav et al., 2004).

Cytotoxicity and Docking Simulation Studies Saleh et al. (2020) synthesized novel dihydroisoquinoline heterocycles, including ethyl derivatives, and evaluated their cytotoxicity and docking simulations for potential anticancer applications (Saleh et al., 2020).

Microwave-Assisted Synthesis A study by Song Bao-an (2012) focused on the microwave-assisted synthesis of ethyl quinoline-3-carboxylate, demonstrating an efficient approach for producing these compounds (Song Bao-an, 2012).

Safety And Hazards

The safety data sheet for Ethyl isoquinoline-7-carboxylate indicates that it may be harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Quinoline and its derivatives, including Ethyl isoquinoline-7-carboxylate, have various applications in medicinal and industrial chemistry . Future research may focus on developing greener and more sustainable chemical processes for synthesizing these compounds . Additionally, the medicinal importance of quinoline derivatives may be further explored .

properties

IUPAC Name

ethyl isoquinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)10-4-3-9-5-6-13-8-11(9)7-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGGUHTWKIMKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627151
Record name Ethyl isoquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl isoquinoline-7-carboxylate

CAS RN

407623-83-0
Record name Ethyl isoquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Glyde, R Taylor - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
… verted via ethyl isoquinoline-7-carboxylate, treated with a five-fold excess of sodium ethoxide and ethyl acetate as above, into the crude ketone. Recrystallization from ethanol at - 70" …
Number of citations: 10 pubs.rsc.org

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